

# Tolfenpyrad: A Comprehensive Review of Initial Biological and Safety Evaluations

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Tolfenpyrad**, a pyrazole insecticide, functions by inhibiting the mitochondrial electron transport chain at complex I, leading to cellular energy depletion in target pests. This document provides a detailed overview of the initial biological and safety assessments of **Tolfenpyrad**, summarizing key toxicological data and experimental methodologies. The findings from a comprehensive suite of studies—including acute, subchronic, and chronic toxicity; genotoxicity; carcinogenicity; and reproductive and developmental toxicity—indicate that **Tolfenpyrad** is not genotoxic or carcinogenic. The primary toxicological effect observed across multiple species was a decrease in body weight and body weight gain. This technical guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and safety assessment.

## **Mechanism of Action**

**Tolfenpyrad**'s primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in pest mortality.[1]

Below is a diagram illustrating the signaling pathway of **Tolfenpyrad**'s mechanism of action.



graph **Tolfenpyrad**\_Mechanism\_of\_Action { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

**Tolfenpyrad** [label="**Tolfenpyrad**", fillcolor="#FBBC05"]; ComplexI [label="Mitochondrial\nComplex I", fillcolor="#F1F3F4"]; ETC [label="Electron Transport Chain", fillcolor="#F1F3F4"]; ATP\_Production [label="ATP Production", shape=ellipse, fillcolor="#F1F3F4"]; Cellular\_Energy [label="Cellular Energy\nDepletion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pest\_Mortality [label="Pest Mortality", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

**Tolfenpyrad** -> ComplexI [label="Inhibits"]; ComplexI -> ETC [label="Part of"]; ETC -> ATP\_Production [label="Drives"]; ATP\_Production -> Cellular\_Energy [label="Reduced"]; Cellular\_Energy -> Pest\_Mortality [label="Leads to"]; }

Caption: Tolfenpyrad's inhibition of mitochondrial complex I.

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that **Tolfenpyrad** is absorbed from the gastrointestinal tract and widely distributed to tissues, with the highest concentrations found in the liver, kidney, and brown fat.[1] It is extensively metabolized, with the primary metabolite being 4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid (PT-CA).[1][2] Excretion occurs predominantly through the feces.[1][2]

The metabolic pathway of **Tolfenpyrad** is depicted in the following diagram.





Click to download full resolution via product page

Caption: Metabolic pathway of Tolfenpyrad.

# **Safety and Toxicity Studies**

A comprehensive battery of toxicity studies has been conducted to evaluate the safety profile of **Tolfenpyrad**. These studies were generally performed in compliance with Good Laboratory Practice (GLP) standards and followed internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

# **Acute Toxicity**

Acute toxicity studies were conducted to determine the potential for toxicity from a single dose of **Tolfenpyrad** via oral, dermal, and inhalation routes.



Table 1: Acute Toxicity of **Tolfenpyrad** in Rats

| Study Type                | Guideline | Species | Results                 | Reference |
|---------------------------|-----------|---------|-------------------------|-----------|
| Acute Oral<br>Toxicity    | OECD 423  | Rat     | LD50 > 2000<br>mg/kg bw | [3]       |
| Acute Dermal Toxicity     | OECD 402  | Rat     | LD50 > 2000<br>mg/kg bw | [4][5]    |
| Acute Inhalation Toxicity | OECD 403  | Rat     | LC50: 1.50–2.21<br>mg/L | [1]       |

- Acute Oral Toxicity (OECD 423): Wistar rats were administered a single oral gavage dose of Tolfenpyrad.[3] Animals were fasted prior to dosing.[3] Observations for clinical signs of toxicity and mortality were conducted for 14 days post-dosing.[3]
- Acute Dermal Toxicity (OECD 402): A single dose of Tolfenpyrad was applied to the clipped, intact skin of Wistar rats under a semi-occlusive dressing for 24 hours.[5] The animals were observed for 14 days for signs of toxicity and skin irritation.[5]
- Acute Inhalation Toxicity (OECD 403): Rats were exposed to an aerosol of **Tolfenpyrad** for a
  4-hour period in a nose-only exposure chamber.[1][6] Observations for toxicity and mortality
  were carried out for 14 days following exposure.[6]

## **Repeated-Dose Toxicity**

Subchronic and chronic toxicity studies were performed to evaluate the effects of repeated exposure to **Tolfenpyrad**. The most consistent finding across species was a decrease in body weight and/or body weight gain.[7]

Table 2: Repeated-Dose Toxicity of Tolfenpyrad



| Study<br>Type      | Guideline | Species | Duration | NOAEL                                | Key<br>Findings                                                                                   | Referenc<br>e |
|--------------------|-----------|---------|----------|--------------------------------------|---------------------------------------------------------------------------------------------------|---------------|
| Subchronic<br>Oral | OECD 408  | Rat     | 90 days  | 15 ppm<br>(0.906<br>mg/kg<br>bw/day) | Changes in clinical chemistry, reduced white blood cell count, and organ changes at higher doses. | [4]           |
| Subchronic<br>Oral | -         | Mouse   | 90 days  | 100 ppm<br>(15.9<br>mg/kg<br>bw/day) | Increased AST activity and relative organ weights at higher doses.                                | [4]           |
| Chronic<br>Oral    | OECD 409  | Dog     | 1 year   | 1 mg/kg<br>bw/day                    | Vomiting, soft stool, and increased ALT at higher doses.                                          | [4]           |

• 90-Day Oral Toxicity Study in Rodents (OECD 408): **Tolfenpyrad** was administered to rats and mice through their diet at various concentrations.[4][8] The study included daily clinical observations, weekly body weight and food consumption measurements, and comprehensive hematological, clinical chemistry, and histopathological examinations at termination.[8]



1-Year Oral Toxicity Study in Non-Rodents (OECD 409): Beagle dogs were administered
 Tolfenpyrad daily in capsules.[4][9] The study involved daily clinical observations, regular
 monitoring of body weight and food consumption, as well as ophthalmoscopy, hematology,
 clinical chemistry, urinalysis, and extensive histopathology.[9]

## Genotoxicity

A battery of in vitro and in vivo genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of **Tolfenpyrad**. The results of these studies were consistently negative, indicating that **Tolfenpyrad** is not genotoxic.[4]

Table 3: Genotoxicity of **Tolfenpyrad** 

| Assay Type                                      | Guideline | Test System                                       | Results  | Reference |
|-------------------------------------------------|-----------|---------------------------------------------------|----------|-----------|
| Bacterial<br>Reverse<br>Mutation (Ames<br>Test) | OECD 471  | Salmonella<br>typhimurium and<br>Escherichia coli | Negative | [4]       |
| In Vitro Chromosomal Aberration                 | OECD 473  | Chinese Hamster<br>Ovary (CHO)<br>cells           | Negative | [4]       |
| In Vivo<br>Micronucleus<br>Test                 | OECD 474  | Mouse bone<br>marrow                              | Negative | [4]       |

#### **Experimental Protocols:**

- Bacterial Reverse Mutation Assay (OECD 471): Tolfenpyrad was tested for its ability to
  induce reverse mutations in various strains of Salmonella typhimurium and Escherichia coli,
  both with and without an exogenous metabolic activation system (S9).
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): The potential of
   Tolfenpyrad to induce structural chromosomal aberrations was evaluated in cultured
   Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.[10][11]



 In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Mice were treated with Tolfenpyrad, and their bone marrow was examined for an increase in the frequency of micronucleated polychromatic erythrocytes.

The general workflow for in vitro and in vivo genotoxicity testing is illustrated below.



Click to download full resolution via product page

Caption: Workflow for genotoxicity assessment of **Tolfenpyrad**.

## Carcinogenicity

Long-term carcinogenicity studies were conducted in both mice and rats. There was no evidence of treatment-related increases in tumor incidence in either species.[4]

Table 4: Carcinogenicity of Tolfenpyrad



| Study<br>Type                               | Guideline | Species | Duration | NOAEL                                | Conclusi<br>on          | Referenc<br>e |
|---------------------------------------------|-----------|---------|----------|--------------------------------------|-------------------------|---------------|
| Carcinogen icity                            | OECD 451  | Mouse   | 78 weeks | 15 ppm<br>(2.2 mg/kg<br>bw/day)      | Not<br>carcinogeni<br>c | [4]           |
| Combined Chronic Toxicity/Ca rcinogenicit y | OECD 453  | Rat     | 2 years  | 15 ppm<br>(0.561<br>mg/kg<br>bw/day) | Not<br>carcinogeni<br>c | [4]           |

Carcinogenicity Studies (OECD 451 & 453): Tolfenpyrad was administered in the diet to
mice for 78 weeks and to rats for 2 years.[4][12][13] The studies involved long-term
observation for the development of neoplastic lesions, as well as comprehensive
histopathological examination of a wide range of tissues from all animals.[12][13]

## **Reproductive and Developmental Toxicity**

Reproductive and developmental toxicity studies were conducted to evaluate the potential effects of **Tolfenpyrad** on fertility, reproduction, and embryonic/fetal development.

Table 5: Reproductive and Developmental Toxicity of Tolfenpyrad



| Study<br>Type                          | Guideline | Species | NOAEL<br>(Parental) | NOAEL<br>(Offsprin<br>g/Fetal) | Key<br>Findings                                                               | Referenc<br>e |
|----------------------------------------|-----------|---------|---------------------|--------------------------------|-------------------------------------------------------------------------------|---------------|
| Two-<br>Generation<br>Reproducti<br>on | OECD 416  | Rat     | 1.5 mg/kg<br>bw/day | 0.75 mg/kg<br>bw/day           | Reduced<br>number of<br>live<br>offspring at<br>parentally<br>toxic<br>doses. | [4][14]       |
| Developme<br>ntal<br>Toxicity          | OECD 414  | Rat     | 1 mg/kg<br>bw/day   | 3 mg/kg<br>bw/day              | Decreased fetal weight and skeletal variations at maternally toxic doses.     | [4]           |
| Developme<br>ntal<br>Toxicity          | OECD 414  | Rabbit  | 1 mg/kg<br>bw/day   | 6 mg/kg<br>bw/day              | No<br>evidence of<br>teratogenic<br>ity.                                      | [4]           |

- Two-Generation Reproduction Toxicity Study (OECD 416): **Tolfenpyrad** was administered to male and female rats in their diet for two generations.[4][14] The study assessed effects on mating, fertility, pregnancy, parturition, lactation, and offspring viability and growth.[14]
- Prenatal Developmental Toxicity Study (OECD 414): Pregnant rats and rabbits were administered Tolfenpyrad during the period of organogenesis.[4][15] Dams were observed for signs of maternal toxicity, and fetuses were examined for external, visceral, and skeletal abnormalities.[15]



## Conclusion

The initial biological and safety testing of **Tolfenpyrad** has been extensive, covering a wide range of toxicological endpoints. The primary mechanism of action is the inhibition of mitochondrial complex I. Toxicokinetic studies indicate that **Tolfenpyrad** is metabolized and excreted primarily through the feces.

The acute toxicity of **Tolfenpyrad** is low via the dermal route and moderate via the oral and inhalation routes. In repeated-dose toxicity studies, the main effect observed was a reduction in body weight and body weight gain. **Tolfenpyrad** is not genotoxic, as demonstrated by a battery of in vitro and in vivo assays. Long-term studies in rodents have shown no evidence of carcinogenicity. Reproductive and developmental studies indicate that effects on offspring occur at doses that are also toxic to the parent animals, and there is no evidence of teratogenicity.

Overall, the toxicological profile of **Tolfenpyrad** is well-characterized, with clear no-observed-adverse-effect levels established for various endpoints. This information is crucial for the risk assessment and safe use of this insecticide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. apps.who.int [apps.who.int]
- 2. fsc.go.jp [fsc.go.jp]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. oecd.org [oecd.org]



- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. toxicoop.com [toxicoop.com]
- 12. oecd.org [oecd.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. oecd.org [oecd.org]
- 15. Reproductive and Developmental Toxicity Toxi-Coop Zrt. [toxicoop.com]
- To cite this document: BenchChem. [Tolfenpyrad: A Comprehensive Review of Initial Biological and Safety Evaluations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681338#initial-biological-and-safety-tests-of-tolfenpyrad]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com